molecular formula C24H23N3O4S2 B2798898 2-(4-(Indolin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 394229-06-2

2-(4-(Indolin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2798898
CAS No.: 394229-06-2
M. Wt: 481.59
InChI Key: ZCPHOBJBWLUBCS-UHFFFAOYSA-N
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Description

This compound is a synthetic molecule that contains several functional groups, including an indole ring, a sulfonamide group, a benzamido group, and a tetrahydrobenzo[b]thiophene group . These groups are common in many pharmaceutical compounds and have been the focus of many researchers in the study of pharmaceutical compounds .


Synthesis Analysis

While the specific synthesis of this compound is not available, the synthesis of similar compounds often involves reactions such as condensation, cyclization, and substitution . The presence of the indole scaffold in the amino acid tryptophan, neurotransmitter serotonin, and plant-based alkaloids has caused many medicinal properties .


Molecular Structure Analysis

The indole ring is a heterocyclic compound, consisting of a benzene ring fused to a pyrrole ring . The sulfonamide group is a major building block for many therapeutic molecules .


Chemical Reactions Analysis

The indole ring is aromatic in nature and undergoes electrophilic substitution readily due to excessive π-electrons delocalization . The sulfonamide group can participate in a variety of reactions, including hydrolysis and substitution .

Scientific Research Applications

Heterocyclic Synthesis Applications

This compound and its derivatives are extensively used in the synthesis of heterocyclic compounds. For instance, derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have been synthesized and evaluated for their antimicrobial activities. These derivatives showcase the compound's role in generating biologically active molecules, indicating its utility in pharmaceutical research and development (Singh, 2011). Additionally, reactions involving this compound have led to the formation of various heterocycles, demonstrating its versatility in creating complex structures with potential pharmaceutical applications (Mohareb et al., 2003).

Pharmacological Research

Research has also explored the pharmacological potentials of derivatives, including their anti-inflammatory and antimicrobial properties. For instance, specific derivatives have been identified as inhibitors of cell adhesion molecules such as E-selectin, ICAM-1, and VCAM-1, highlighting their potential as anti-inflammatory agents (Boschelli et al., 1995). Moreover, the synthesis and antimicrobial evaluation of β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes derived from this compound have shown significant activity against various bacterial and fungal strains, suggesting their applicability in developing new antimicrobial agents (Babu et al., 2013).

Future Directions

The indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Properties

IUPAC Name

2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c25-22(28)21-18-6-2-4-8-20(18)32-24(21)26-23(29)16-9-11-17(12-10-16)33(30,31)27-14-13-15-5-1-3-7-19(15)27/h1,3,5,7,9-12H,2,4,6,8,13-14H2,(H2,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPHOBJBWLUBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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